Quaternization Yield with Pyridine
In a direct head-to-head comparison, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (3) reacted with neat pyridine at 70 °C for 14 days to afford N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate (4c) in 78% yield, whereas the corresponding mesylate (5) produced the analogous pyridinium mesylate (6c) in only 66% yield under the same protocol [1]. This 12-percentage-point yield advantage for the tosylate over the mesylate is attributed to the optimal balance of leaving-group reactivity and steric accessibility conferred by the p-toluenesulfonyl group.
Supports yield selection for pyridine-based quaternization
Neat pyridine, 70 °C, 14 d; tosylate vs mesylate
| Evidence Dimension | Quaternization reaction yield with pyridine |
|---|---|
| Target Compound Data | 78% (tosylate, compound 4c) |
| Comparator Or Baseline | 66% (mesylate, compound 6c) |
| Quantified Difference | +12 percentage points (tosylate > mesylate) |
| Conditions | Neat pyridine, 70 °C, 14 days, micro-scale |
Why This Matters
When selecting a 5-O-sulfonate intermediate for pyridine-based quaternization, the tosylate delivers a 12-percentage-point higher yield than the mesylate, directly reducing material waste and improving cost-efficiency in multi-step syntheses.
- [1] Dmochowska, B., Ślusarz, R., Chojnacki, J., Samaszko-Fiertek, J., & Madaj, J. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. https://doi.org/10.3390/molecules25092161 View Source
